



# Application Note: High-Dimensional Flow Cytometry Analysis of Immune Cell Modulation by Selvigaltin

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Compound of Interest		
Compound Name:	Selvigaltin	
Cat. No.:	B10821601	Get Quote

#### Introduction

Galectin-3, a  $\beta$ -galactoside-binding lectin, is a key regulator of various cellular processes, including inflammation, immune responses, and fibrosis.[1][2] Its overexpression is implicated in the pathogenesis of numerous diseases, including cancer and fibrotic conditions.[3][4][5] **Selvigaltin** (formerly GB1211) is a potent and selective, orally available small-molecule inhibitor of galectin-3.[6][7] Preclinical and clinical studies have demonstrated the anti-inflammatory and anti-fibrotic effects of **Selvigaltin**, suggesting its potential as a therapeutic agent.[4][5][8] An exploratory objective in a clinical trial for relapsed/refractory multiple myeloma is to assess the effects of **Selvigaltin** on the tumor microenvironment and immune cell subsets, highlighting the relevance of its immunomodulatory properties.[8][9]

This application note provides detailed protocols for the analysis of immune cells treated with **Selvigaltin** using multi-parameter flow cytometry. We describe methods for immunophenotyping of major leukocyte subsets, analysis of intracellular cytokine production, and assessment of key signaling pathways, such as the JAK/STAT pathway, which is known to be influenced by galectin-3.[10] These protocols are designed for researchers in immunology, oncology, and drug development to elucidate the mechanism of action of **Selvigaltin** on immune cells.

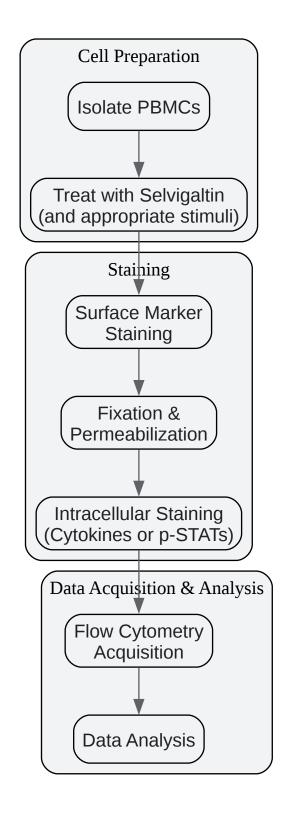
#### **Key Applications**



- Immunophenotyping of peripheral blood mononuclear cells (PBMCs) to determine the effect of **Selvigaltin** on the frequency of T cells, B cells, NK cells, and monocytes.
- Quantification of intracellular cytokine production (e.g., IFN-y, IL-6) in activated immune cells following **Selvigaltin** treatment.
- Analysis of the phosphorylation status of STAT proteins (e.g., p-STAT3, p-STAT5) to investigate the impact of **Selvigaltin** on the JAK/STAT signaling pathway.

### **Experimental Workflow**





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Caption: Experimental workflow for flow cytometry analysis of **Selvigaltin**-treated immune cells.



#### **Materials and Reagents**

- Selvigaltin (GB1211)
- Human Peripheral Blood Mononuclear Cells (PBMCs)
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
- Cell stimulation reagents (e.g., PMA, Ionomycin, LPS)
- Protein transport inhibitor (e.g., Brefeldin A)
- Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
- Fixable Viability Dye
- Fluorochrome-conjugated antibodies for surface markers (e.g., CD3, CD4, CD8, CD19, CD56, CD14)
- Fixation/Permeabilization Buffer
- Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-IFN-y, anti-IL-6)
- Fluorochrome-conjugated antibodies for phosphorylated proteins (e.g., anti-p-STAT3, anti-p-STAT5)
- Flow cytometer (4-laser or more recommended)[11]

## **Experimental Protocols**

# Protocol 1: Immunophenotyping of Selvigaltin-Treated PBMCs

- Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation.
- Cell Culture and Treatment: Resuspend PBMCs in complete RPMI-1640 medium at a density of 1 x 10<sup>6</sup> cells/mL. Aliquot cells into a 96-well plate. Add **Selvigaltin** at desired concentrations (e.g., 0.1, 1, 10 μM) or vehicle control. Incubate for 24-48 hours at 37°C, 5% CO2.



#### · Staining:

- Harvest cells and wash with Flow Cytometry Staining Buffer.
- Stain with a fixable viability dye according to the manufacturer's instructions to exclude dead cells.
- Incubate with a cocktail of fluorochrome-conjugated antibodies against surface markers for 30 minutes at 4°C in the dark.
- Wash cells twice with Flow Cytometry Staining Buffer.
- Data Acquisition: Resuspend cells in Flow Cytometry Staining Buffer and acquire data on a flow cytometer.

# Protocol 2: Intracellular Cytokine Staining of Activated T cells

- Cell Preparation and Treatment: Isolate and culture PBMCs as described in Protocol 1. Treat with Selvigaltin or vehicle for 24 hours.
- Cell Activation: Add cell stimulation reagents (e.g., PMA and Ionomycin) and a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of culture.[12]
- Staining:
  - Perform surface marker staining as described in Protocol 1 (e.g., with anti-CD3, anti-CD4, anti-CD8).
  - Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.[13][14]
  - Incubate with fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-IFN-γ, anti-IL-6)
     for 30 minutes at room temperature in the dark.[15]
  - Wash cells twice with permeabilization buffer.
- Data Acquisition: Resuspend cells in Flow Cytometry Staining Buffer and acquire data.



#### **Protocol 3: Phospho-Flow Analysis of STAT Signaling**

- Cell Preparation and Treatment: Isolate and culture PBMCs as described in Protocol 1. Treat with Selvigaltin or vehicle for 1-2 hours.
- Cell Stimulation: Stimulate cells with a cytokine known to activate the JAK/STAT pathway (e.g., IL-6 or IFN-y) for 15-30 minutes.
- Fixation and Permeabilization:
  - Immediately fix the cells with a fixation buffer (e.g., 1.5% paraformaldehyde) to preserve the phosphorylation state of the proteins.[16][17]
  - Permeabilize the cells, often with cold methanol, which is effective for phospho-epitope detection.[18]
- Staining:
  - Perform surface marker staining as in Protocol 1.
  - Incubate with fluorochrome-conjugated antibodies against phosphorylated STAT proteins
     (e.g., anti-p-STAT3, anti-p-STAT5) for 60 minutes at room temperature in the dark.[19][20]
  - Wash cells twice with Flow Cytometry Staining Buffer.
- Data Acquisition: Resuspend cells in Flow Cytometry Staining Buffer and acquire data immediately.

#### **Data Presentation**

The quantitative data generated from these experiments can be summarized in the following tables for clear comparison.

Table 1: Effect of **Selvigaltin** on Immune Cell Populations in PBMCs



Treatment	% Live Cells	% CD3+ T Cells	% CD19+ B Cells	% CD56+ NK Cells	% CD14+ Monocytes
Vehicle Control	95.2 ± 2.1	65.4 ± 3.2	10.1 ± 1.5	12.5 ± 2.0	15.8 ± 2.3
Selvigaltin (1 μΜ)	94.8 ± 2.5	66.1 ± 3.5	9.8 ± 1.3	12.2 ± 1.8	16.1 ± 2.1
Selvigaltin (10 µM)	93.5 ± 3.0	65.9 ± 3.1	10.3 ± 1.6	11.9 ± 1.9	15.5 ± 2.4

Table 2: Effect of Selvigaltin on Cytokine Production by Activated T Cells

Treatment	% IFN-γ+ in CD4+ T Cells	% IL-6+ in CD4+ T Cells	% IFN-y+ in CD8+ T Cells
Vehicle Control	25.6 ± 4.1	15.2 ± 3.3	40.1 ± 5.2
Selvigaltin (1 μM)	20.1 ± 3.8	11.8 ± 2.9	32.5 ± 4.8
Selvigaltin (10 μM)	15.3 ± 3.2	8.5 ± 2.1	25.8 ± 4.1**
p < 0.05, **p < 0.01 compared to vehicle control			

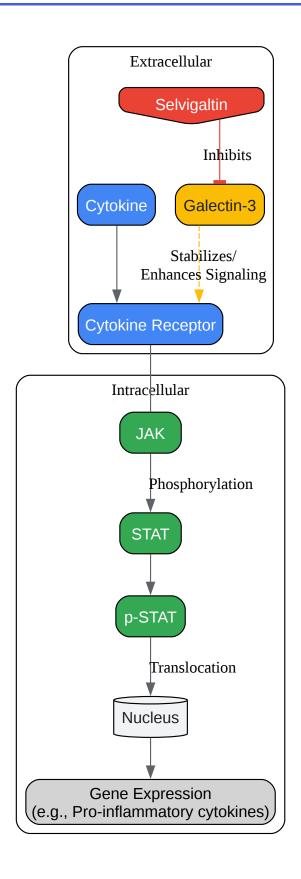
Table 3: Effect of **Selvigaltin** on STAT Phosphorylation in Monocytes



Treatment	MFI of p-STAT3 in CD14+ Cells	% p-STAT3+ of CD14+ Cells	MFI of p-STAT5 in CD14+ Cells	% p-STAT5+ of CD14+ Cells
Vehicle Control	15,234 ± 1,250	85.6 ± 5.4	5,432 ± 670	30.1 ± 4.2
Selvigaltin (1 μΜ)	10,876 ± 980	60.2 ± 4.9	5,123 ± 610	28.9 ± 3.9
Selvigaltin (10 μΜ)	7,543 ± 810	42.1 ± 4.1***	5,311 ± 650	29.5 ± 4.0
p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control. MFI = Median Fluorescence Intensity.				

# **Proposed Mechanism of Action**





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Caption: Proposed mechanism of **Selvigaltin**'s effect on JAK/STAT signaling.



### **Discussion**

The protocols outlined in this application note provide a framework for investigating the immunomodulatory effects of the galectin-3 inhibitor, **Selvigaltin**. Based on the known proinflammatory roles of galectin-3, it is hypothesized that **Selvigaltin** will reduce the production of pro-inflammatory cytokines and dampen signaling pathways such as JAK/STAT in immune cells. The provided tables of hypothetical data illustrate the expected outcomes of these experiments, showing a dose-dependent decrease in cytokine production and STAT phosphorylation with **Selvigaltin** treatment.

The flexibility of flow cytometry allows for the expansion of these panels to include additional markers for more in-depth analysis of specific immune cell subsets (e.g., T helper cell subsets, regulatory T cells, macrophage polarization markers). By utilizing these detailed protocols, researchers can gain valuable insights into the mechanisms by which **Selvigaltin** modulates immune cell function, which is crucial for its continued development as a therapeutic agent.

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